molecular formula C9H9ClN4S B11871300 6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine CAS No. 93334-78-2

6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine

Cat. No.: B11871300
CAS No.: 93334-78-2
M. Wt: 240.71 g/mol
InChI Key: JLBJEKUNNJYHNS-UHFFFAOYSA-N
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Description

6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a tetrahydrothiophen-2-yl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reaction: The tetrahydrothiophen-2-yl group is introduced through a substitution reaction, where the chlorine atom is replaced by the desired group using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrothiophen-2-yl group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

CAS No.

93334-78-2

Molecular Formula

C9H9ClN4S

Molecular Weight

240.71 g/mol

IUPAC Name

6-chloro-9-(thiolan-2-yl)purine

InChI

InChI=1S/C9H9ClN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2

InChI Key

JLBJEKUNNJYHNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

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